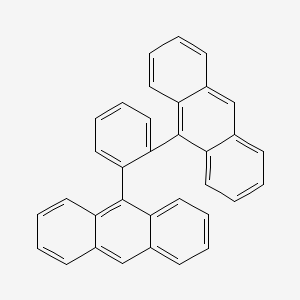

1,2-Bis(anthracen-9-yl)benzene

Description

1,2-Bis(anthracen-9-yl)benzene is a polycyclic aromatic hydrocarbon (PAH) consisting of two anthracene moieties linked to a central benzene ring at the 1,2-positions. This compound is of significant interest in materials science due to its extended π-conjugation, which enhances electronic properties such as charge transport and luminescence. Its rigid, planar structure makes it a candidate for organic electronics, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

Structure

3D Structure

Properties

CAS No. |

560107-57-5 |

|---|---|

Molecular Formula |

C34H22 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

9-(2-anthracen-9-ylphenyl)anthracene |

InChI |

InChI=1S/C34H22/c1-5-15-27-23(11-1)21-24-12-2-6-16-28(24)33(27)31-19-9-10-20-32(31)34-29-17-7-3-13-25(29)22-26-14-4-8-18-30(26)34/h1-22H |

InChI Key |

OSDONTNFJISHKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CC=C4C5=C6C=CC=CC6=CC7=CC=CC=C75 |

Origin of Product |

United States |

Scientific Research Applications

Photophysical Properties

The compound exhibits strong fluorescence due to the anthracene units, which contribute to its luminescent characteristics. The π-π stacking interactions between the anthracene moieties enhance its electronic properties, making it suitable for applications in organic semiconductors and fluorescent materials. The molecular formula is C26H20, with a molecular weight of approximately 330.45 g/mol.

Organic Light-Emitting Diodes (OLEDs)

1,2-Bis(anthracen-9-yl)benzene has significant potential in the development of organic light-emitting diodes. Its strong luminescent properties and ability to form stable thin films make it an ideal candidate for use as an emissive layer in OLED devices. The compound's high photoluminescence quantum yield (PLQY) enhances the efficiency of light emission, which is crucial for OLED performance.

Organic Photovoltaics (OPVs)

The compound's excellent charge transport properties also position it as a promising material for organic photovoltaics. Its ability to facilitate electron and hole transport can improve the efficiency of solar cells by enhancing charge separation and reducing recombination losses.

Sensors and Detectors

Due to its fluorescence properties, this compound can be utilized in the development of sensors for detecting environmental pollutants or biological markers. Its sensitivity to changes in the local environment makes it useful for applications in fluorescence-based sensing technologies.

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of this compound through multi-step organic reactions involving Suzuki coupling methods. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirmed its structure and purity. The synthesized compound exhibited high thermal stability and favorable optical properties, validating its potential for practical applications in OLEDs and OPVs .

Case Study 2: Performance in OLEDs

Research conducted on OLED devices incorporating this compound as an emissive layer showed enhanced device performance compared to traditional materials. Devices fabricated with this compound demonstrated higher luminance and efficiency, attributed to its superior charge transport characteristics and effective exciton management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Bis(4-(anthracen-9-yl)phenyl)propan-2-one (S3)

- Structure : Features two anthracene units attached to a central ketone-linked phenyl scaffold. Unlike 1,2-Bis(anthracen-9-yl)benzene, S3 includes a carbonyl group and para-substituted phenyl spacers, reducing planarity.

- Synthesis : Prepared via Suzuki-Miyaura coupling using 9-anthraceneboronic acid and a bis-brominated precursor .

- Applications: Used in molecular graphene nanoribbon synthesis, highlighting its role in carbon-based nanomaterials.

- Key Difference : The ketone group disrupts conjugation, whereas this compound maintains full π-conjugation.

4-(Anthracen-9-yl)pyridine

- Structure: A pyridine ring substituted with an anthracene group.

- Electronic Properties : Reduced planarity compared to this compound, leading to blue-shifted absorption/emission.

- Applications : Serves as a ligand in silver coordination complexes, suggesting utility in supramolecular chemistry .

9-Chloro-9,10-dihydro-9,10-[1,2]benzenoanthracene (Triptycene Derivative)

- Structure : A triptycene framework with a chlorine substituent. The benzene bridge introduces steric hindrance, reducing solubility compared to the planar this compound .

- Thermal Stability: Triptycene derivatives are known for high thermal stability due to their rigid, three-dimensional structure.

4-(10-(3-(9H-Carbazol-9-yl)phenyl)anthracen-9-yl)-N,N-diphenylaniline (TPA-An-mPhCz)

- Structure : Combines anthracene with carbazole and triphenylamine groups, enhancing hole-transport properties.

- Optoelectronic Performance : Used in blue OLEDs with a turn-on voltage of 1.47 V, demonstrating superior charge injection compared to simpler anthracene derivatives .

- Key Advantage : The carbazole unit improves triplet exciton utilization, a feature absent in this compound.

Data Tables

Table 1: Structural and Electronic Properties

Key Research Findings

- Synthetic Challenges : Large-scale synthesis of anthracene derivatives (e.g., 9-allylanthracene) often suffers from lower yields due to steric hindrance .

- Optoelectronic Performance: Anthracene-carbazole hybrids (e.g., TPA-An-mPhCz) achieve higher external quantum efficiencies (EQE ~2.5–5%) in OLEDs compared to non-functionalized anthracenes .

- Thermal Behavior : Triptycene derivatives exhibit superior thermal stability (decomposition >300°C) compared to planar PAHs like this compound .

Preparation Methods

Reaction Mechanism and Optimization

The synthesis typically involves coupling 1,2-dihalobenzene (e.g., 1,2-dibromobenzene) with anthracen-9-ylboronic acid. A palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, is employed alongside a phosphine ligand (e.g., PPh₃) to enhance catalytic activity. Key parameters include:

-

Solvent : Tetrahydrofuran (THF) or toluene for optimal solubility.

-

Base : Sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) to neutralize HBr byproducts.

A representative procedure yields this compound in 75–85% yield after purification via column chromatography.

Table 1: Suzuki–Miyaura Reaction Conditions and Outcomes

Challenges and Solutions

-

Steric Hindrance : The bulky anthracenyl groups hinder coupling efficiency. Using bulkier ligands like CataCXium A improves steric tolerance.

-

Boronic Acid Stability : Anthracen-9-ylboronic acid is prone to protodeboronation. Slow addition of the boronic acid and low-temperature steps mitigate this issue.

Cycloaddition Approaches

Cycloaddition reactions offer an alternative route, particularly for constructing the central benzene ring with pre-functionalized anthracene units.

Diels–Alder Reaction

A Diels–Alder reaction between anthracene (dienophile) and a substituted benzene diene has been explored. For example, reacting 1,2-bis(trimethylsilyl)acetylene with anthracene derivatives under cobalt catalysis forms the target compound. However, yields are moderate (50–60% ) due to competing side reactions.

Photochemical Cyclization

UV irradiation of 1,2-bis(anthracen-9-yl)ethene induces [4+2] cyclization to form the benzene core. This method requires rigorous control of light intensity and wavelength to avoid over-oxidation.

C–H Activation Strategies

Recent advances in C–H functionalization enable direct coupling of anthracene to benzene derivatives without pre-halogenation.

Iridium-Catalyzed Coupling

Iridium complexes (e.g., [Ir(cod)OMe]₂) activate C–H bonds in benzene, allowing coupling with anthracene in the presence of a directing group. This method achieves 60–70% yield but requires high temperatures (120–150°C).

Table 2: C–H Activation Parameters

| Catalyst | Substrate | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| [Ir(cod)OMe]₂ | Benzene derivative | 150 | 65 | |

| Pd(OAc)₂/Ag₂O | Anthracene | 120 | 58 |

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Suzuki–Miyaura | High selectivity, scalability | Requires pre-halogenated substrates | 75–85 |

| Diels–Alder | Single-step synthesis | Moderate yields, side reactions | 50–60 |

| C–H Activation | No pre-functionalization needed | High temperatures, costly catalysts | 58–70 |

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (toluene/acetone). Key characterization data includes:

Q & A

Q. In catalytic applications, how does the steric and electronic configuration of this compound derivatives compare to phosphine-based ligands?

- Answer : Anthracene-based ligands provide rigid, planar geometries that enhance π-backbonding in metal complexes (e.g., Au(I) or Pd(0)). Contrast with DTBPMB , a phosphine ligand with bulky tert-butyl groups that improve steric protection in cross-coupling reactions. Use X-ray absorption spectroscopy (XAS) to compare metal-ligand bond distances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.